![molecular formula C10H15Cl2N5O B2573474 3-(2-Aminoethyl)-7-cyclopropyl-[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one dihydrochloride CAS No. 2137725-90-5](/img/structure/B2573474.png)

3-(2-Aminoethyl)-7-cyclopropyl-[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one dihydrochloride

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

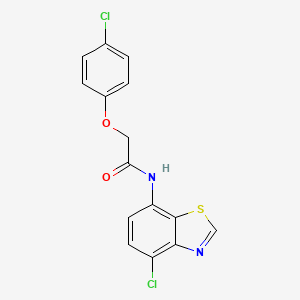

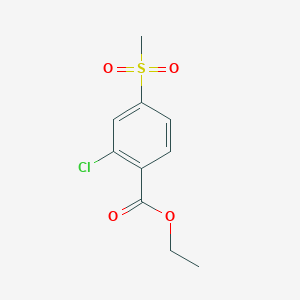

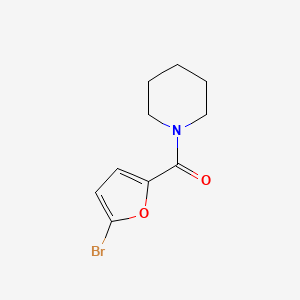

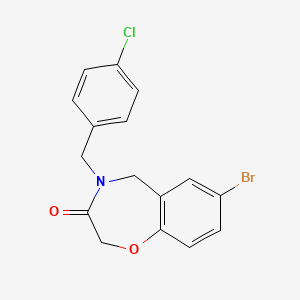

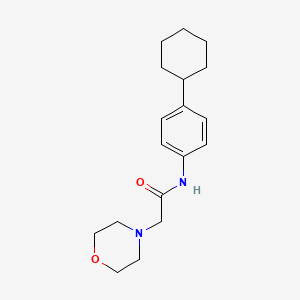

“3-(2-Aminoethyl)-7-cyclopropyl-[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one dihydrochloride” is a chemical compound that belongs to the class of triazolopyrazines . Triazolopyrazines are a type of nitrogen-containing heterocycles, which are widely found in natural products, synthetic drugs, and functional materials . They are the basic backbone of many physiologically active compounds and drugs .

Synthesis Analysis

The synthesis of triazolopyrazines starts from known oxalic acid monoamide esters . These monoamides are easily converted to asymmetric oxalic acid diamides by refluxing with 2,2-dimethoxyethylamine in DMF . The subsequent cyclization of these compounds by refluxing in trifluoroacetic acid or in a mixture of acetic and trifluoroacetic acid results in 1-substituted pyrazine-2,3-diones . The use of POCl3 to obtain 3-chloropyrazin-2(1H)-ones was accompanied by the formation of a considerable amount of tar, which required column chromatography for purification .

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of triazolopyrazines include the conversion of oxalic acid monoamide esters to asymmetric oxalic acid diamides, followed by cyclization to form 1-substituted pyrazine-2,3-diones . The use of POCl3 then leads to the formation of 3-chloropyrazin-2(1H)-ones .

科学的研究の応用

- Application : Some derivatives of this compound exhibit excellent insensitivity to external stimuli while maintaining high detonation performance. For instance:

- Compound 5 demonstrates insensitivity (IS = 43 J) and calculated detonation performance (Dv = 9408 m/s, P = 37.8 GPa) comparable to the secondary explosive benchmark CL-20 .

- Compound 10, an azo compound, outperforms current heat-resistant explosives with a measured density of 1.91 g/cm³, excellent thermal stability (Td = 305 °C), and good detonation performance (Dv = 9200 m/s, P = 34.8 GPa) .

- Compounds 14, 17, and 19, although sensitive, exhibit high calculated detonation performance and are promising as primary explosives .

- Application : The synthesized bis[1,2,4]triazolo[4,3-b:3,4-f][1,2,4,5]tetrazines exhibit ambipolar semiconductor properties with charge carrier mobilities ranging from 10⁻⁴ to 10⁻⁶ cm²/V .

- Application : These compounds show weak luminescent properties in solution, with quantum yields of 21–23% .

- Application : A detailed study based on X-ray diffraction helps illustrate the relationship between weak interactions and sensitivity of energetic materials . For example, TATOT (3,6,7-triamino-7H-[1,2,4]triazolo[4,3-b][1,2,4]triazol-2-ium) has been studied for its thermal decomposition behavior .

Energetic Materials

Semiconductor Applications

Optical Properties

Thermal Decomposition Studies

Comparison with Established Explosives

作用機序

Triazolopyrazines, including “3-(2-Aminoethyl)-7-cyclopropyl-[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one dihydrochloride”, are found to be P2X7 receptor antagonists . The P2X7 receptor is a type of purinergic receptor for ATP, which plays a role in apoptosis and inflammation. Therefore, triazolopyrazines could be useful for treating pain or inflammatory diseases .

将来の方向性

Triazolopyrazines, including “3-(2-Aminoethyl)-7-cyclopropyl-[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one dihydrochloride”, have shown promising biological activity as P2X7 receptor antagonists . Therefore, they could be further explored for their potential in treating pain or inflammatory diseases . More research is needed to fully understand their mechanism of action and to optimize their synthesis process.

特性

IUPAC Name |

3-(2-aminoethyl)-7-cyclopropyl-[1,2,4]triazolo[4,3-a]pyrazin-8-one;dihydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13N5O.2ClH/c11-4-3-8-12-13-9-10(16)14(7-1-2-7)5-6-15(8)9;;/h5-7H,1-4,11H2;2*1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ONPHFZHXEARQJN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1N2C=CN3C(=NN=C3C2=O)CCN.Cl.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15Cl2N5O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

292.16 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(2-Aminoethyl)-7-cyclopropyl-[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one dihydrochloride | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![7-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-3-(3-methoxybenzyl)quinazoline-2,4(1H,3H)-dione](/img/structure/B2573391.png)

![N-[(4-{4-[1-(3-methoxyphenyl)ethyl]piperazine-1-carbonyl}phenyl)methyl]prop-2-enamide](/img/structure/B2573400.png)

![(2,6-Difluorophenyl)(4-(2-fluorophenoxy)-[1,4'-bipiperidin]-1'-yl)methanone](/img/structure/B2573402.png)

![4-[3-(4-Methylphenyl)propanoyl]thiomorpholine-3-carbonitrile](/img/structure/B2573406.png)

![1-(3,5,6,7-tetrahydro-1'H-spiro[imidazo[4,5-c]pyridine-4,4'-piperidin]-1'-yl)ethanone](/img/structure/B2573408.png)

![N-[2-[3-[2-(1,3-benzothiazol-2-ylamino)-2-oxoethyl]sulfanylindol-1-yl]ethyl]-2-fluorobenzamide](/img/structure/B2573410.png)